

# <sup>1</sup>H NMR Spectral Analysis of 3-Fluoroaniline: A Comparative Guide

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Compound of Interest					
Compound Name:	3-Fluoroaniline				
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This guide provides a detailed analysis and comparison of the <sup>1</sup>H Nuclear Magnetic Resonance (NMR) spectrum of **3-fluoroaniline**. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive spectral assignment supported by experimental data.

#### **Comparative Data Analysis**

The  $^1$ H NMR spectrum of **3-fluoroaniline**, recorded in deuterated chloroform (CDCl<sub>3</sub>) at a frequency of 399.65 MHz, reveals distinct signals for the aromatic and amine protons. The experimental chemical shifts ( $\delta$ ) in parts per million (ppm), splitting patterns, and coupling constants (J) in Hertz (Hz) are summarized in the table below for a definitive spectral assignment.



Proton Assignment	Experimental Chemical Shift (δ ppm)	Splitting Pattern	Coupling Constants (J Hz)	Integral
H5	7.036	ddd (doublet of doublet of doublets)	J(H5, F) = 6.7, J(H5, H6) = 8.2, J(H5, H4) = 8.0	1H
H6	6.413	ddd (doublet of doublet of doublets)	J(H6, F) = 8.8, J(H6, H5) = 8.2, J(H6, H2) = 2.4	1H
H4	6.366	t (triplet)	$J(H4, F) \approx 0,$ J(H4, H5) = 8.0, J(H4, H2) = 2.2	1H
H2	6.311	ddd (doublet of doublet of doublets)	J(H2, F) = 11.0, J(H2, H6) = 2.4, J(H2, H4) = 2.2	1H
NH <sub>2</sub>	3.72	br s (broad singlet)	-	2H

## **Spectral Assignment and Rationale**

The assignment of the proton signals is based on their chemical shifts, multiplicity, and coupling constants, considering the electronic effects of the fluorine and amino substituents.

- H5: This proton is situated para to the amino group and ortho to the fluorine atom. It
  resonates at the most downfield position (7.036 ppm) among the aromatic protons due to the
  combined deshielding effects. Its multiplicity as a doublet of doublet of doublets arises from
  couplings to H6 (ortho), H4 (meta), and the fluorine atom.[1]
- H6: Located ortho to the amino group and meta to the fluorine, H6 appears at 6.413 ppm. It
  is coupled to H5 (ortho), H2 (meta), and the fluorine atom, resulting in a doublet of doublet of
  doublets.[1]
- H4: This proton is also ortho to the amino group and meta to the fluorine. Its signal is observed at 6.366 ppm. The multiplicity is a triplet due to similar ortho coupling to H5 and



meta coupling to H2.[1]

- H2: The proton ortho to both the fluorine and amino groups is the most shielded among the aromatic protons, resonating at 6.311 ppm. It displays a complex splitting pattern (ddd) due to coupling with the adjacent fluorine (ortho), H6 (meta), and H4 (para).[1]
- NH<sub>2</sub>: The amine protons appear as a broad singlet at 3.72 ppm, a characteristic chemical shift for primary anilines. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

### **Experimental Protocol**

The  $^1$ H NMR spectrum was acquired on a 399.65 MHz spectrometer. A solution of **3-fluoroaniline** (0.05 mL) was prepared in deuterated chloroform (CDCl<sub>3</sub>, 0.5 mL). The spectrum was recorded at room temperature, and the chemical shifts were referenced to the residual solvent signal of CDCl<sub>3</sub> ( $\delta$  = 7.26 ppm).

#### **Spin-Spin Coupling Network**

The following diagram illustrates the spin-spin coupling interactions within the **3-fluoroaniline** molecule, as determined from the experimental data.

Caption: Coupling network in **3-fluoroaniline**.

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#### References

- 1. 3-Fluoroaniline(372-19-0) 1H NMR spectrum [chemicalbook.com]
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